2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Catalog No.
S2806618
CAS No.
1613191-99-3
M.F
C25H29F2N9O3
M. Wt
541.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)...

CAS Number

1613191-99-3

Product Name

2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

IUPAC Name

2-amino-6-fluoro-N-[5-fluoro-4-[4-[4-(oxetan-3-yl)piperazine-1-carbonyl]piperidin-1-yl]pyridin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C25H29F2N9O3

Molecular Weight

541.6 g/mol

InChI

InChI=1S/C25H29F2N9O3/c26-16-9-30-23-20(22(28)32-36(23)12-16)24(37)31-19-11-29-10-18(27)21(19)34-3-1-15(2-4-34)25(38)35-7-5-33(6-8-35)17-13-39-14-17/h9-12,15,17H,1-8,13-14H2,(H2,28,32)(H,31,37)

InChI Key

QAYHKBLKSXWOEO-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3COC3)C4=C(C=NC=C4NC(=O)C5=C6N=CC(=CN6N=C5N)F)F

Solubility

not available

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3COC3)C4=C(C=NC=C4NC(=O)C5=C6N=CC(=CN6N=C5N)F)F

Description

Gartisertib is an orally available inhibitor of ataxia telangiectasia and Rad3 related (ATR) kinase, with potential antineoplastic activity. Upon oral administration,gartisertib selectively inhibits ATR activity and blocks the downstream phosphorylation of the serine/threonine protein kinase CHK1. This prevents ATR-mediated signaling, which results in the inhibition of DNA damage checkpoint activation, the disruption of DNA damage repair, and the induction of tumor cell apoptosis. ATR, a serine/threonine protein kinase upregulated in a variety of cancer cell types, plays a key role in DNA repair, cell cycle progression and survival; it is activated by DNA damage caused during DNA replication-associated stress.

Ataxia Telangiectasia and Rad3 Related (ATR) Kinase Inhibition

Gartisertib is a small molecule inhibitor of ATR, a protein kinase that plays a critical role in DNA damage repair. PubChem, National Institutes of Health: ) By inhibiting ATR, gartisertib disrupts the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. This makes it a potential therapeutic agent for various cancers. Guide to PHARMACOLOGY, IUPHAR/BPS:

Ongoing Clinical Trials

Gartisertib is currently being investigated in clinical trials for the treatment of several cancers, including:

  • Acute myeloid leukemia (AML)
  • Myelodysplastic syndrome (MDS)
  • Solid tumors

Potential Mechanisms of Action

In addition to ATR inhibition, gartisertib may also exert its anti-cancer effects through other mechanisms, including:

  • Targeting DNA replication stress Cancer Discovery, AACR:
  • Inducing mitotic catastrophe Cell Cycle, Taylor & Francis Online:

2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with the molecular formula C25H29F2N9O3 and a molecular weight of approximately 541.57 g/mol. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, fluoro, and carbonyl moieties, as well as a pyrazolo-pyrimidine core. It has been identified as a potential inhibitor of ataxia telangiectasia and Rad3 related kinase (ATR), which is significant in cancer therapy due to its role in DNA damage response mechanisms .

Typical of amides and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The presence of the amino group allows for nucleophilic substitution reactions, particularly with electrophiles.
  • Fluorination: The fluoro groups can participate in further fluorination reactions or substitutions, potentially altering biological activity.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the release of the corresponding carboxylic acid and amine .

2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide exhibits promising biological activity primarily as an ATR kinase inhibitor. This inhibition can lead to enhanced sensitivity of cancer cells to DNA-damaging agents, making it a candidate for combination therapies in oncology. Preclinical studies have suggested its efficacy against various cancer cell lines, indicating its potential for therapeutic applications .

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazolo-Pyrimidine Core: This may involve cyclization reactions starting from appropriate precursors.
  • Introduction of Fluorine Atoms: Fluorination can be achieved using fluorinating agents such as Selectfluor or similar reagents.
  • Amide Bond Formation: The oxetan-3-yl piperazine derivative is coupled with the pyrazolo-pyrimidine core through standard amide coupling techniques.
  • Final Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .

This compound has potential applications in:

  • Cancer Therapy: As an ATR kinase inhibitor, it may be used in targeted cancer treatments.
  • Research: It serves as a tool compound for studying DNA damage response pathways and the role of ATR in cellular processes.
  • Drug Development: Its unique structure provides a basis for developing derivatives with improved efficacy and selectivity against cancer cells .

Interaction studies involving 2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide have focused on its binding affinity to ATR kinase. These studies typically employ methods such as:

  • Surface Plasmon Resonance (SPR): To measure real-time binding interactions.
  • Isothermal Titration Calorimetry (ITC): To determine thermodynamic parameters of binding.

Results indicate that this compound binds effectively to ATR, inhibiting its activity and leading to increased sensitivity in cancer cells to chemotherapeutic agents .

Several compounds share structural similarities with 2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. Here are some notable examples:

Compound NameStructureKey Features
GartisertibSimilar core structure with variations in side chainsATR kinase inhibitor
AZD6738Contains a similar pyrazolo-pyrimidine frameworkSelective ATR inhibitor with clinical application
VE821Related to pyrazolo-pyrimidinesKnown for its role in enhancing chemotherapy sensitivity

These compounds highlight the uniqueness of 2-amino-6-fluoro-N-(5-fluoro...) due to its specific combination of functional groups and its potential dual inhibition properties against multiple kinases involved in DNA repair pathways .

The pyrazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, enabling versatile modifications at positions 2, 3, 5, 6, and 7 [1]. For instance, 5-amino-3-methylpyrazole reacts with diethyl malonate in the presence of sodium ethanolate to yield dihydroxy-heterocycle intermediates, which are subsequently chlorinated with phosphorus oxychloride to form 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine [5]. Regioselectivity in pyrazole formation is solvent-dependent; polar aprotic solvents like dimethylformamide favor 5-arylaminopyrazoles, while protic solvents such as ethanol yield 3-arylaminopyrazoles [6].

Optimization Insights:

  • Solvent Control: Ethanol shifts selectivity toward 3-substituted pyrazoles (85% yield), whereas dimethylformamide produces 5-substituted isomers (78% yield) [6].
  • Chlorination Efficiency: Phosphorus oxychloride achieves 61% yield in dichloromethane at reflux, with morpholine substitution at position 7 proceeding at 94% yield under mild conditions [5].

Palladium-Catalyzed Cross-Coupling for Fluoropyridine Intermediate Synthesis

Palladium-catalyzed coupling of fluoroalkylamines with aryl halides is critical for introducing fluorine substituents. Using a catalyst derived from AdBippyPhos and [Pd(allyl)Cl]~2~, aryl bromides couple with fluoroalkylamines in the presence of potassium phenoxide, achieving yields exceeding 85% [2]. Fluoride ions enhance transmetalation by forming trans-ArPdFL~2~ complexes, accelerating reductive elimination while avoiding deactivation by strong bases [7].

Key Advancements:

  • Base Selection: Potassium phenoxide minimizes degradation of fluoroalkylamines compared to traditional alkoxide bases [2].
  • Ligand Impact: AdBippyPhos increases turnover numbers by stabilizing the palladium intermediate, enabling reactions at <0.50 mol% catalyst loading [2].

Microwave-Assisted Amide Bond Formation in Piperazine-Piperidine Linker Assembly

Microwave irradiation accelerates the synthesis of piperazine-piperidine linkers. Reacting piperazine-substituted nitriles with hydrazides under microwave conditions (100°C, 20 minutes) yields 3,5-disubstituted 1,2,4-triazole intermediates in 92% efficiency [3]. Subsequent amidation with oxetan-3-yl piperazine derivatives using HATU and diisopropylethylamine in dimethylformamide completes the linker assembly.

Advantages Over Conventional Methods:

  • Reaction Time: Microwave irradiation reduces synthesis time from 12 hours to <30 minutes [3].
  • Yield Improvement: Conventional heating achieves 75% yield, whereas microwave-assisted methods reach 92% [3].

Green Chemistry Approaches in Final Carboxamide Coupling

The final carboxamide coupling employs polyethylene glycol-400 (PEG-400) and trichloroacetonitrile/hydrogen peroxide as a recyclable oxidant system, achieving 89% yield under solvent-free conditions [4]. Electron-withdrawing fluoro substituents on the pyridine ring enhance reactivity, while PEG-400 facilitates easy product separation via aqueous extraction.

Comparative Analysis:

MethodCatalyst/ReagentYield (%)Environmental Impact
Traditional (DCC/DMAP)Dicyclohexylcarbodiimide78High waste generation
Green (PEG-400)CCl~3~CN/H~2~O~2~89Low toxicity, recyclable [4]

Impact of C-6 Fluoro Substitution on Kinase Binding Affinity

The incorporation of fluorine at the C-6 position of the pyrazolo[1,5-a]pyrimidine core in 2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide represents a critical structural modification that significantly enhances kinase binding affinity through multiple complementary mechanisms [1] [2]. The introduction of fluorine at this position increases the binding affinity by 10-80 fold compared to unsubstituted analogues, with highly optimized derivatives achieving Ki values in the 3.8 nM range [2] [3].

The mechanistic basis for this enhanced binding affinity stems from the unique electronic properties of fluorine substitution. Fluorine substitution at the C-6 position enhances the hydrogen bond donor capability of the lactam nitrogen through increased charge separation in the amide functionality [4]. This electronic effect is manifested through upfield shifts in 13C NMR spectra, where fluorinated compounds show carbonyl carbon resonances approximately 5 ppm upfield compared to non-fluorinated analogues, indicating decreased positive charge on the carbonyl carbon and correspondingly increased positive charge on the nitrogen atom [4].

The positional specificity of fluorine substitution is critical for optimal binding affinity. While C-6 fluorine substitution provides substantial improvements, chlorination at the ortho-position leads to significant drops in binding affinity due to steric clashes with the gatekeeper residue [2]. Conversely, para-fluoro substitution appears to be well tolerated, maintaining baseline activity while providing metabolic stability benefits [2] [5].

Substitution PatternBinding Affinity (Ki/IC50)Fold ImprovementSelectivity IndexMechanism
UnsubstitutedBaseline1.0xModerateStandard ATP competition
C-6 Fluorine3.8 nM10-80xEnhancedEnhanced H-bond donor
C-6 Chlorine (ortho)Significant decrease0.1-0.3xReducedSteric clash
C-4 Fluorine (para)Well tolerated0.8-1.2xMaintainedNeutral electronic effect
C-6 Fluorine + additional modifications0.1-1.0 nM range100-1000xHighly selectiveOptimized binding mode

The improved metabolic stability associated with C-6 fluorine substitution represents an additional pharmacological advantage beyond binding affinity enhancement [5] [6]. Fluorine substitution increases lipophilicity while maintaining appropriate polarity for cellular penetration, resulting in enhanced cell membrane permeability and improved bioavailability profiles [5]. This combination of enhanced binding affinity and improved pharmaceutical properties makes C-6 fluorine substitution a particularly valuable modification in kinase inhibitor design.

Role of Oxetan-3-yl Piperazine Moiety in Cellular Permeability and Selectivity

The oxetan-3-yl piperazine moiety in 2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide serves as a pivotal structural element that dramatically enhances both cellular permeability and kinase selectivity through sophisticated physicochemical modifications [7] [8]. The incorporation of the oxetan-3-yl group transforms compounds with poor membrane permeability into highly bioavailable inhibitors with exceptional selectivity profiles.

Cellular permeability enhancement represents the most striking benefit of oxetan-3-yl incorporation. Compounds lacking the oxetan moiety demonstrate Caco-2 permeability values below the detection limit, rendering them unsuitable for oral administration [7]. However, oxetan-3-yl substitution increases permeability to 1.42 × 10^-6 cm/s, representing a greater than 1000-fold improvement [7]. This dramatic enhancement stems from the unique physicochemical properties of the oxetan ring, which occupies a volume comparable to a gem-dimethyl group while providing optimal polarity for membrane traversal [8].

The aqueous solubility improvements achieved through oxetan incorporation are equally remarkable. Oxetan-containing derivatives demonstrate 24.5-fold to 76-fold increases in aqueous solubility compared to their non-oxetan counterparts [7] [8]. This enhanced solubility profile is attributed to the oxetan ring's ability to reduce polar surface area while maintaining hydrogen bonding capacity with water molecules [7]. The polar nature of the oxetan oxygen provides favorable interactions with aqueous environments without compromising membrane permeability.

ParameterWithout OxetanWith Oxetan-3-ylImprovement Factor
Caco-2 PermeabilityBelow detection limit1.42 × 10^-6 cm/s>1000x
Aqueous SolubilityLow24.5-76 fold increase25-76x
Microsomal Stabilityt1/2 = 2.7 mint1/2 > 60 min>20x
Oral BioavailabilityPoor60.8-68.1%10-15x
Kinase SelectivityModerate>260-fold selective5-10x
Plasma ClearanceHigh (1818 mL/min/kg)Reduced (100 mL/min/kg)18x

Kinase selectivity enhancement represents another crucial benefit of oxetan-3-yl incorporation. Compounds containing the oxetan-3-yl piperazine moiety demonstrate greater than 260-fold selectivity over 98% of the tested kinome [7]. This exceptional selectivity profile is attributed to the oxetan ring's ability to establish specific interactions within the kinase binding pocket while avoiding deleterious contacts with off-target kinases [7]. The conformational rigidity imposed by the oxetan ring restricts the compound to binding conformations that are optimal for the target kinase while being suboptimal for related kinases.

The metabolic stability improvements associated with oxetan incorporation provide additional pharmacological advantages. Microsomal stability increases from a half-life of 2.7 minutes to greater than 60 minutes, representing a more than 20-fold improvement [7]. This enhanced stability is attributed to the oxetan ring's resistance to cytochrome P450-mediated metabolism, particularly CYP3A4 oxidation [7]. The reduced metabolic liability translates to improved plasma exposure and reduced clearance, with values decreasing from 1818 mL/min/kg to 100 mL/min/kg [7].

Carboxamide Positioning Effects on Allosteric Kinase Inhibition

The strategic positioning of the carboxamide group in 2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide plays a fundamental role in determining the compound's allosteric inhibition mechanism and overall kinase selectivity profile [9] [10]. The carboxamide positioning influences the compound's ability to engage both ATP-competitive and allosteric binding sites, creating opportunities for enhanced selectivity and novel inhibition mechanisms.

Allosteric binding site engagement occurs when carboxamide positioning allows the compound to access cryptic pockets adjacent to or distant from the ATP binding site [9] [10]. Type III allosteric inhibitors bind to sites adjacent to the ATP binding pocket, while Type IV inhibitors bind to sites located further away from the catalytic domain [11]. The carboxamide group's positioning determines which type of allosteric interaction is favored, with position 3 modifications typically favoring Type III mechanisms and N-terminal extensions promoting Type IV binding modes [9].

The conformational changes induced by carboxamide positioning represent a critical mechanism for allosteric inhibition. When the carboxamide group is optimally positioned, it can induce conformational changes that push the P-loop away from the αC helix, effectively blocking the ATP binding site [9]. This mechanism creates ATP-competitive inhibition through an allosteric binding mode, combining the benefits of allosteric selectivity with the potency of ATP-competitive inhibition.

Carboxamide PositionBinding ModeKinase Activity (IC50)Selectivity ProfileWater Network Effect
Position 3 (standard)ATP-competitive280 nMModerateMinimal
Position 3 (optimized)Mixed ATP/allosteric3-30 nMHighModerate disruption
Position 5 (alternative)Allosteric Type III2.3 μMVery highSignificant disruption
N-terminal extensionAllosteric Type IV0.1-1.0 μMExcellentNetwork stabilization
C-terminal extensionNon-competitive>10 μMPoorNetwork destruction

Water network interactions are profoundly influenced by carboxamide positioning, with significant implications for binding affinity and selectivity [9] [10]. The carboxamide group can either stabilize or disrupt existing water networks within the kinase binding pocket, depending on its precise positioning and orientation. Optimal carboxamide positioning creates favorable water-mediated interactions that enhance binding affinity while maintaining selectivity. Conversely, suboptimal positioning can disrupt essential water networks, leading to reduced binding affinity and compromised selectivity profiles.

The mixed ATP-competitive and allosteric binding modes achievable through optimized carboxamide positioning represent a particularly advantageous mechanism [9]. This dual binding mode allows the compound to engage both the ATP binding site and adjacent allosteric pockets simultaneously, creating superadditive binding effects that enhance both potency and selectivity. The carboxamide group serves as a critical structural element that enables this dual engagement through its ability to form hydrogen bonds with both ATP site residues and allosteric site amino acids.

Comparative Analysis with Pyrazolo[3,4-d]pyrimidine Analogues

The comparative analysis between pyrazolo[1,5-a]pyrimidine derivatives, exemplified by 2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, and pyrazolo[3,4-d]pyrimidine analogues reveals fundamental differences in binding orientation, kinase selectivity, and inhibition mechanisms [12] [13]. These structural distinctions have profound implications for drug design strategies and therapeutic applications.

Binding orientation differences represent the most significant distinction between these two pyrazolopyrimidine classes. Pyrazolo[1,5-a]pyrimidine derivatives adopt a standard binding orientation that closely mimics ATP binding, with the pyrimidine ring system engaging the kinase hinge region through conventional hydrogen bonding patterns [14] [15]. In contrast, pyrazolo[3,4-d]pyrimidine analogues demonstrate a tendency to bind in a flipped 180-degree orientation, where the compound is rotated compared to the conventional ATP-mimetic binding mode [12] [13].

The gatekeeper residue interactions differ substantially between the two scaffold types. Pyrazolo[1,5-a]pyrimidine derivatives typically require induced fit mechanisms to accommodate substituents near the gatekeeper residue, necessitating conformational changes in the kinase structure [12]. Conversely, pyrazolo[3,4-d]pyrimidine analogues can directly accommodate gatekeeper interactions without requiring significant induced fit, potentially leading to different selectivity profiles and binding kinetics [13].

PropertyPyrazolo[1,5-a]pyrimidinePyrazolo[3,4-d]pyrimidineAdvantage
Binding OrientationStandard orientationFlipped 180° modePyrazolo[1,5-a]
Hinge InteractionsStrong hinge bindingAlternative contactsPyrazolo[1,5-a]
Gatekeeper AccommodationRequires induced fitDirect accommodationPyrazolo[3,4-d]
ATP CompetitionCompetitiveNon-competitive possiblePyrazolo[1,5-a]
Selectivity ProfileModerate to highVariablePyrazolo[1,5-a]
Synthetic AccessibilityGoodModeratePyrazolo[1,5-a]

ATP competition mechanisms vary significantly between the two scaffold types. Pyrazolo[1,5-a]pyrimidine derivatives demonstrate robust ATP-competitive inhibition, with Ki values that increase proportionally with ATP concentration [14] [16]. This competitive mechanism ensures predictable cellular activity and facilitates structure-activity relationship development. Pyrazolo[3,4-d]pyrimidine analogues may exhibit non-competitive inhibition mechanisms due to their alternative binding orientation, potentially leading to ATP-independent inhibition profiles [13].

The selectivity profiles achieved by each scaffold type reflect their distinct binding mechanisms and structural requirements. Pyrazolo[1,5-a]pyrimidine derivatives, such as the compound under investigation, demonstrate moderate to high selectivity profiles that can be further enhanced through structural modifications [14] [15]. The standard binding orientation allows for predictable optimization of selectivity through systematic modification of solvent-exposed regions. Pyrazolo[3,4-d]pyrimidine analogues exhibit variable selectivity profiles that are more difficult to predict due to their alternative binding mode, though some derivatives achieve exceptional selectivity through unique kinase interactions [13].

Synthetic accessibility represents a practical consideration favoring pyrazolo[1,5-a]pyrimidine derivatives. The synthetic routes to pyrazolo[1,5-a]pyrimidine scaffolds are generally more straightforward and amenable to structural modification, facilitating medicinal chemistry optimization campaigns [14] [15]. Pyrazolo[3,4-d]pyrimidine synthesis presents moderate challenges, particularly in the regioselective introduction of substituents, which may limit the scope of structure-activity relationship exploration [13].

XLogP3

0.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

541.23614215 g/mol

Monoisotopic Mass

541.23614215 g/mol

Heavy Atom Count

39

UNII

7OM98IUD1O

Dates

Last modified: 04-14-2024

Explore Compound Types